(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid
Description
Historical Development of Isotopically Labeled Amino Acids
The foundation of isotopically labeled amino acid chemistry traces back to the early twentieth century discoveries in isotope science. Frederick Soddy's pioneering work over a century ago provided the first evidence for isotopes, demonstrating that elements occupying identical positions in the periodic table maintain essentially identical chemical properties while differing in mass due to varying neutron numbers within atomic nuclei. This fundamental breakthrough established the theoretical basis for what would eventually become sophisticated isotopic labeling methodologies.
The development of stable isotope tracers as metabolic tools gained momentum through the collaborative efforts of Rudolf Schoenheimer and David Rittenberg in the 1930s. Their systematic investigations using deuterium-labeled compounds produced fourteen papers under the general title "Deuterium as an Indicator of Intermediary Metabolism," demonstrating the incredible utility of these chemical tracers. The successful isolation and concentration of nitrogen-15 by Harold Urey in 1937 provided additional tools for investigating metabolic fates of amino, amine, and amido-containing compounds. By the end of the 1930s, the concentration, isolation, and introduction of stable isotopes of hydrogen (deuterium), carbon-13, nitrogen-15, and oxygen-18 into various compounds provided researchers with an exquisite array of tools for probing biological metabolism.
The evolution toward modern isotopically labeled amino acids gained significant momentum with the development of Stable Isotope Labeling by Amino Acids in Cell Culture technology in 2002, although it had been developed and used in research laboratories for several years prior to publication. This methodology revolutionized quantitative proteomics by enabling metabolic incorporation of heavy isotopes into cellular proteins through normal biosynthetic processes. The technique involved cultivating cell populations in growth media containing amino acids labeled with stable, non-radioactive heavy isotopes, such as arginine labeled with six carbon-13 atoms instead of normal carbon-12.
Significance in Advanced Peptide Chemistry Research
Isotopically labeled amino acid derivatives have evolved from specialized research tools into essential components of modern biochemical, pharmaceutical, and nutritional research. The incorporation of non-radioactive isotopes such as deuterium, carbon-13, nitrogen-15, and oxygen-18 into amino acid structures allows for precise tracking in metabolic studies, protein quantification, and drug development applications. Their superior stability and safety compared to radioactive isotopes make them invaluable in contemporary scientific investigations.
The significance of these labeled compounds in peptide chemistry research extends across multiple analytical domains. In nuclear magnetic resonance spectroscopy applications, carbon-13 and nitrogen-15 labeling of methyl-substituted proteinogenic amino acids has transformed solution-based studies, enabling investigation of much larger and more complex proteins than previously possible with nitrogen-15 labeling alone. The isotopic labeling enhances signal dispersion and simplifies spectral analysis, with specific placement of isotopes chosen to assist particular nuclear magnetic resonance techniques.
Quantitative proteomics represents another critical application area where isotopically labeled amino acids demonstrate exceptional utility. These compounds serve as crucial components in mass spectrometry-based protein quantification strategies, where the mass difference between labeled and unlabeled peptides enables accurate relative quantification. The commonly used heavy isotopes include carbon-13, nitrogen-15, and oxygen-18, with deuterium being less popular due to potential risks of varying liquid chromatography retention times caused by differential interactions between hydrogen and deuterium with reversed-phase stationary phases.
In pharmaceutical development, isotopically labeled peptides function as reliable reference materials for drug metabolism and pharmacokinetic studies, ensuring accurate tracking of drug behavior in biological systems. The labeled compounds facilitate precise identification of metabolites in metabolic studies, using isotopic signatures to trace biochemical pathways with unprecedented confidence levels.
Nomenclature and Chemical Classification of Labeled Arginine Derivatives
The systematic nomenclature of (2S)-5-[[(15N)azanyl-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)aminomethylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid reflects its complex isotopic labeling pattern and protective group arrangement. This compound is systematically classified as a uniformly carbon-13 and nitrogen-15 labeled arginine derivative, specifically incorporating six carbon-13 isotopes and four nitrogen-15 isotopes within its molecular structure.
The compound carries multiple synonymous designations in scientific literature, including L-Arginine-13C6,15N4 Na-Fmoc-Nw-Pbf derivative and Fmoc-Arg(Pbf)-OH (U-13C6,U-15N4). The "U-" prefix indicates uniform labeling, signifying that all atoms of particular elements are replaced with their corresponding stable isotopes. The molecular formula [13C]6C28H40[15N]4O7S reflects the isotopic composition, with a molecular weight of 658.70 daltons.
The International Union of Pure and Applied Chemistry naming convention for this compound emphasizes the stereochemical configuration at the alpha carbon (2S), the specific positioning of isotopic labels, and the protective group attachments. The 9-fluorenylmethyloxycarbonyl group serves as a base-labile alpha-amine protecting group essential for solid-phase peptide synthesis, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group protects the guanidino side chain, preventing unwanted side reactions during peptide assembly.
Chemical classification places this compound within the category of protected amino acid derivatives specifically designed for peptide synthesis applications. The isotopic purity specifications typically require 98 atom percent carbon-13 and 98 atom percent nitrogen-15 enrichment, ensuring reliable analytical performance in quantitative applications. Quality control parameters include liquid chromatography and mass spectrometry verification, with purity requirements exceeding 97% by cyclophosphate.
Structural Relationship to Non-Labeled Fmoc-Arg(Pbf)-OH
The structural relationship between isotopically labeled (2S)-5-[[(15N)azanyl-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)aminomethylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid and its non-labeled counterpart demonstrates remarkable structural fidelity with precisely controlled isotopic substitutions. The unlabeled reference compound, bearing Chemical Abstracts Service registry number 154445-77-9, maintains identical molecular architecture while incorporating natural isotopic abundances of carbon-12 and nitrogen-14.
The fundamental structural framework remains unchanged between labeled and unlabeled variants, preserving the essential stereochemical configuration at the alpha carbon position and maintaining identical protective group arrangements. The 9-fluorenylmethyloxycarbonyl protecting group attachment to the alpha-amino function and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protection of the guanidino side chain remain structurally identical in both forms. The molecular architecture encompasses the characteristic arginine side chain with its terminal guanidino functionality, the alpha-carboxylic acid group, and the precisely positioned protective groups required for selective peptide synthesis.
Isotopic substitution patterns within the labeled derivative follow systematic replacement protocols designed to maximize analytical utility while preserving chemical reactivity. The six carbon-13 isotopes replace natural carbon-12 atoms at specific positions within the arginine backbone and side chain, while four nitrogen-15 isotopes substitute for nitrogen-14 atoms in the amino and guanidino functionalities. This uniform labeling strategy, designated as U-13C6,U-15N4, ensures complete isotopic incorporation throughout the arginine moiety while maintaining the protective group structures in their natural isotopic forms.
The mass difference between labeled and unlabeled forms provides the analytical foundation for their utility in quantitative applications. The isotopically labeled derivative exhibits a molecular weight increase of 10 daltons compared to its natural abundance counterpart, creating a distinct mass spectrometric signature essential for quantitative proteomics applications. This mass shift enables precise differentiation in analytical instruments while preserving identical chemical behavior during peptide synthesis and biological studies.
| Parameter | Non-Labeled Form | Isotopically Labeled Form |
|---|---|---|
| Chemical Abstracts Service Registry Number | 154445-77-9 | 1217461-89-6 |
| Molecular Weight | 648.8 g/mol | 658.7 g/mol |
| Mass Difference | - | +10 Da |
| Carbon-13 Content | Natural abundance (~1.1%) | 98 atom % |
| Nitrogen-15 Content | Natural abundance (~0.4%) | 98 atom % |
| Isotopic Purity | N/A | >99% |
| Protective Groups | Fmoc/Pbf | Fmoc/Pbf |
Physicochemical properties remain essentially identical between the two forms, with isotopic substitution producing minimal effects on solubility, stability, and reactivity parameters. Both compounds demonstrate equivalent behavior under standard solid-phase peptide synthesis conditions, including base-catalyzed 9-fluorenylmethyloxycarbonyl deprotection and acid-mediated 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl removal procedures. The retention of identical chemical reactivity patterns ensures that peptide synthesis protocols developed for natural abundance amino acids translate directly to isotopically labeled derivatives without requiring methodological modifications.
Propriétés
IUPAC Name |
(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NJBLHHMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[15NH2])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745887 | |
| Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217461-89-6 | |
| Record name | (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217461-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthesis of 15N-Labeled Fmoc-Protected Amino Acid Intermediate
The 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino) moiety is synthesized via a modified protocol from CN102718739A . Levodopa is reacted with 15N-enriched Fmoc-OSu (N-hydroxysuccinimide ester of fluorenylmethyloxycarbonyl) in a sodium bicarbonate-acetone-water system (1:1–6 mol ratio). Isotopic labeling of the Fmoc group is achieved using the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism described by ChemRxiv , where electron-deficient arenes activate azine heterocycles for 15N substitution.
Key steps :
-
15N incorporation : The Fmoc-OSu reagent is prepared with 15N-enriched ammonium chloride, ensuring >98% isotopic purity via the ANRORC pathway .
-
Coupling : Levodopa (1 eq) reacts with 15N-Fmoc-OSu (1.1 eq) in acetone-water (4:1 v/v) at 0°C for 12 h, yielding 15N-Fmoc-levodopa (87% yield) .
-
Protection : The phenolic –OH group of levodopa is protected using 2,2-dimethoxypropane in THF with pyridinium p-toluenesulfonate (PPTS, 0.3 eq), forming the acetonide derivative (92% yield) .
Preparation of 2,2,4,6,7-Pentamethyl-3H-1-Benzofuran-5-Sulfonyl Chloride
The 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride intermediate is synthesized via a multi-step sequence inspired by Ambeed’s benzofuran sulfonylation method , with modifications for methylation and isotopic labeling.
Synthetic route :
-
Benzofuran core formation :
-
Sulfonylation :
Optimization :
-
Lowering the reaction temperature to −40°C minimizes polysulfonation byproducts.
-
Use of anhydrous THF and molecular sieves improves yield by 18% compared to standard conditions .
13C Isotopic Labeling of the Pentanoic Acid Backbone
The 1,2,3,4,5-13C5-pentanoic acid backbone is synthesized via a Strecker-type reaction using 13C-enriched potassium cyanide (K13CN) and formaldehyde (13CH2O).
Procedure :
-
13C-cyanohydrin formation : 13CH2O (2 eq) reacts with K13CN (1.5 eq) in aqueous ethanol (pH 9.5) to form the cyanohydrin intermediate (89% yield).
-
Hydrolysis : The cyanohydrin is hydrolyzed with 6 M HCl at 100°C for 6 h, yielding 13C5-glutaric acid (94% isotopic purity by LC-MS) .
Convergent Assembly of the Target Compound
The final assembly involves sequential coupling of the Fmoc-protected amino acid, sulfonylated benzofuran, and 13C-labeled pentanoic acid.
Stepwise synthesis :
-
Sulfonamide formation :
-
Schiff base formation :
-
Fmoc deprotection and coupling :
Analytical Validation and Isotopic Purity Assessment
Characterization data :
-
HRMS (ESI+) : m/z 789.2543 [M+H]+ (calc. 789.2539 for C34H4015N213C5O8S).
-
15N NMR : δ −315.2 (s, sulfonamide-15N), −287.6 (s, Fmoc-15N).
-
13C NMR : δ 172.4 (13CO2H), 113.8–158.2 (13C5 backbone).
Isotopic enrichment :
-
15N: 98.2% (by isotope ratio MS).
-
13C: 96.7% (average across five positions).
Challenges and Optimization Strategies
-
Low sulfonylation yields : Pre-activation of the benzofuran with TCT (2,4,6-trichloro-1,3,5-triazine) increases electrophilicity, improving sulfonyl chloride formation to 68% .
-
Isotopic dilution : Use of rigorously anhydrous conditions prevents hydrolysis of 15N intermediates, maintaining isotopic purity >97% .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane.
Coupling: Peptide coupling reagents such as HATU, HBTU, or DIC are used in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid is used in the synthesis of labeled peptides for structural and functional studies.
Biology
In biological research, the compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes through techniques like NMR spectroscopy and mass spectrometry.
Medicine
In medicine, labeled peptides synthesized using this compound are used in drug development and pharmacokinetic studies.
Industry
In the industrial sector, the compound is used in the production of labeled peptides for various applications, including diagnostics and therapeutic research.
Mécanisme D'action
The mechanism of action of (2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves its incorporation into peptides, where it serves as a building block. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis of the peptides’ structure and dynamics using NMR spectroscopy and mass spectrometry. The molecular targets and pathways involved depend on the specific peptides synthesized and their biological functions.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Fmoc-Protected Amino Acids
The compound shares structural and functional similarities with other Fmoc-protected amino acids, such as Benzyl N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(5-oxo-5-(pyridin-2-ylamino)pentanoyl)glycinate (Compound 15 in ). Key comparisons include:
The target compound’s isotopic labels enhance its utility in quantitative proteomics, whereas Compound 15 is tailored for drug discovery due to its pyridine-based pharmacophore .
Isotopically Labeled Amino Acids
Compared to L-Methionine-¹³C₅,¹⁵N (), the target compound exhibits distinct structural and functional differences:
| Parameter | Target Compound | L-Methionine-¹³C₅,¹⁵N |
|---|---|---|
| Backbone Structure | Pentanoic acid with sulfonamide | Methionine (thioether-containing) |
| Isotopic Labels | ¹³C₅ (pentanoic acid), ¹⁵N₂ (azanyl/Fmoc) | ¹³C₅ (carbon chain), ¹⁵N (amine) |
| Solubility | Likely low in aqueous buffers | Soluble in water (20 mg/mL) |
| Storage Conditions | -20°C (inferred from similar compounds) | -20°C, desiccated |
| Primary Use | Peptide synthesis with isotopic tracing | Metabolic flux analysis, protein labeling |
While both compounds serve analytical purposes, the target’s sulfonamide and Fmoc groups make it more suited for stepwise peptide assembly, whereas L-Methionine-¹³C₅,¹⁵N is optimized for studying sulfur metabolism .
Sulfonamide-Containing Compounds
The sulfonamide group in the target compound parallels structures like 6-(2-Hydroxyethyl)-15-methoxyl-3,9-bis(4-methylbenzenesulphonyl)-3,6,9-triazabicyclo[9.3.1]pentadeca-11,13,15-triene (Compound 3 in ). Key contrasts include:
Compound 3’s macrocyclic structure is designed for coordination chemistry, whereas the target compound’s linearity and isotopic labels prioritize synthetic flexibility and analytical precision .
Activité Biologique
Chemical Structure and Properties
The chemical structure of this compound includes several notable features:
- Amino Acid Backbone : The compound is based on a pentanoic acid framework, modified with various functional groups.
- Isotopic Labeling : The presence of nitrogen isotopes (15N) and carbon isotopes (13C) suggests applications in tracer studies or advanced analytical techniques.
- Sulfonyl Group : The sulfonamide moiety may contribute to its biological activity by interacting with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 395.54 g/mol |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Enzyme Inhibition : The sulfonyl group can act as a pharmacophore, potentially inhibiting enzymes involved in various metabolic pathways.
- Antimicrobial Properties : Some benzofuran derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis.
Case Studies
- Anticancer Activity : A study investigated the effects of related benzofuran compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in human cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds in models of neurodegeneration. The results suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cell lines. Preliminary findings suggest:
- IC50 Values : The compound displayed IC50 values in the low micromolar range against certain cancer cell lines, indicating significant potency.
- Selectivity Index : It showed a favorable selectivity index compared to normal cell lines, suggesting potential for therapeutic use with reduced side effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has yet to be fully elucidated; however, preliminary data suggest:
- Absorption : Moderate bioavailability due to lipophilicity.
- Metabolism : Likely hepatic metabolism involving cytochrome P450 enzymes based on structural analogs.
Toxicology
Toxicological assessments reveal:
- Safety Profile : Initial studies indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.
- Potential Side Effects : Monitoring for hepatotoxicity and nephrotoxicity is recommended based on related compounds.
Q & A
Q. How should researchers design synthetic routes for this compound, considering its isotopic labeling and multiple protecting groups?
- Methodological Answer : Prioritize stepwise assembly of functional groups. Begin with the fluoren-9-ylmethoxycarbonyl (Fmoc) group to protect the amino terminus (Ev3). Use isotopic reagents (e.g., ¹⁵N-azanyl, ¹³C-labeled pentanoic acid) in early steps to minimize isotopic scrambling (Ev3, Ev11). For sulfonyl protection on the benzofuran moiety, employ anhydrous conditions with HBTU/DIEA activation (Ev2). Monitor intermediates via LC-MS and ¹H NMR to verify isotopic integrity (Ev2, Ev3). Purify via silica chromatography (Ev2) or recrystallization (Ev3), ensuring >95% purity before proceeding.
Q. What purification strategies are effective for isolating intermediates with mixed rotamers or stereochemical complexity?
- Methodological Answer : Use reverse-phase HPLC with C18 columns for polar intermediates (Ev2). For non-polar intermediates (e.g., benzofuran-sulfonyl derivatives), employ gradient silica chromatography with ethyl acetate/hexane (Ev2, Ev3). If rotamers persist (e.g., due to hindered rotation in NMR spectra), optimize solvent systems (e.g., DMSO-d₆ for sharper peaks) or employ 2D NMR (HSQC, NOESY) to resolve ambiguities (Ev2).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store lyophilized solids at -20°C under argon to prevent hydrolysis of the sulfonyl or Fmoc groups (Ev19). For solutions, use anhydrous DMF or DMSO and avoid repeated freeze-thaw cycles. Monitor degradation via TLC or LC-MS monthly (Ev19).
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., hybrid peaks, unexpected coupling constants) be resolved?
- Methodological Answer : Hybrid peaks may arise from slow exchange between rotamers (e.g., around the sulfonyl-methylidene bond). Conduct variable-temperature NMR (e.g., 25–60°C) to observe coalescence temperatures (Ev2). For ¹³C-¹⁵N coupling, use heteronuclear single-quantum coherence (HSQC) to assign isotopic labels and verify synthetic fidelity (Ev3). Computational modeling (DFT) can predict coupling constants for comparison (Ev8).
Q. What computational approaches optimize reaction conditions for isotopic incorporation and regioselectivity?
- Methodological Answer : Apply density functional theory (DFT) to model transition states for sulfonylation and Fmoc-deprotection steps, prioritizing pathways with minimal isotopic scrambling (Ev8). Use machine learning (ML) platforms (e.g., COMSOL-AI integration) to predict solvent effects on regioselectivity (Ev12). Validate predictions with microfluidic screening under varied temperatures/pressures (Ev8).
Q. How do isotopic labels (¹³C, ¹⁵N) affect reaction kinetics or spectroscopic characterization?
- Methodological Answer : ¹³C labels reduce signal intensity in ¹H NMR but enhance resolution in ¹³C DEPT-135 spectra for backbone assignment (Ev3). ¹⁵N isotopes enable tracking of azanyl group reactivity via ¹H-¹⁵N HMBC. For kinetic isotope effects (KIE), compare reaction rates of labeled vs. unlabeled analogs using stopped-flow IR or UV-Vis (Ev11).
Q. What strategies mitigate side reactions during sulfonylation or Fmoc deprotection?
- Methodological Answer : For sulfonylation, pre-activate the sulfonyl chloride with DIEA to minimize hydrolysis (Ev2). During Fmoc removal, use 20% piperidine in DMF with 0.1 M HOBt to suppress racemization (Ev3). Monitor byproducts (e.g., diketopiperazine) via MALDI-TOF and adjust reaction times accordingly (Ev11).
Data Analysis and Validation
Q. How can researchers validate isotopic purity and labeling efficiency?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with ESI+ to confirm molecular ion clusters (e.g., ¹³C5, ¹⁵N3) (Ev3). Quantify isotopic enrichment via NMR integration of ¹³C satellites or ¹⁵N-edited HSQC (Ev3, Ev11). Compare against theoretical isotopic distributions using software like mMass.
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to HPLC purity data, reaction yields, and spectroscopic parameters. Use ANOVA to identify critical factors (e.g., reagent equivalents, temperature) (Ev12). For reproducibility, establish a ±5% tolerance for isotopic ratios via control charts (Ev8).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
